Dimesitylmethane
Overview
Description
Dimesitylmethane, also known as 1,1’-methylenebis[2,4,6-trimethylbenzene], is an organic compound with the molecular formula C₁₉H₂₄. It is characterized by two mesityl groups (2,4,6-trimethylphenyl) connected by a methylene bridge. This compound is notable for its stability and unique structural properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimesitylmethane can be synthesized through the reaction of mesitylene with paraformaldehyde in the presence of formic acid. The process involves heating the mixture to 80°C and maintaining it under reflux for several hours. The crude product is then purified through a series of washing and recrystallization steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve the use of large-scale reactors and efficient purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimesitylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield hydrocarbons with different degrees of saturation.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the mesityl rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mesityl ketones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups .
Scientific Research Applications
Dimesitylmethane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are used in the study of enzyme mechanisms and as probes for biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of dimesitylmethane involves its interaction with various molecular targets. Its mesityl groups can engage in π-π interactions and hydrogen bonding, influencing the behavior of the compound in different environments. These interactions are crucial in its role as a ligand and in its biological applications .
Comparison with Similar Compounds
Mesitylene: A simpler aromatic hydrocarbon with three methyl groups on a benzene ring.
Bis(2,4,6-trimethylphenyl)methane: Similar to dimesitylmethane but with different substitution patterns.
Tetramethylbenzene: Another aromatic compound with four methyl groups on a benzene ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYQPPLKPFBKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223529 | |
Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733-07-3 | |
Record name | 1,3,5-Trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 733-07-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 733-07-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-methylenebis[2,4,6-trimethylbenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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